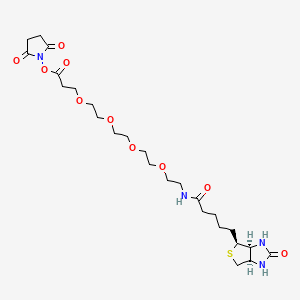

Biotin-PEG4-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotin-PEG4-NHS ester is a compound that enables simple and efficient biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules. The hydrophilic polyethylene glycol spacer arm imparts water solubility that is transferred to the biotinylated molecule. Biotin is a small naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. Biotinylated proteins typically retain biological activity because the biotin group is relatively small .

Vorbereitungsmethoden

Biotin-PEG4-NHS ester is synthesized by reacting biotin with polyethylene glycol and N-hydroxysuccinimide ester. The reaction typically occurs in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions favor the formation of an amide bond between the biotin and the polyethylene glycol spacer arm, releasing the N-hydroxysuccinimide . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Biotin-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group reacts efficiently with primary amino groups in the side chain of lysine residues and the N-terminus of polypeptides at pH 7-9. This reaction forms a stable amide bond and releases N-hydroxysuccinimide . Common reagents used in these reactions include phosphate-buffered saline, HEPES, carbonate/bicarbonate, and borate buffers. The major product formed from these reactions is the biotinylated protein or peptide .

Wissenschaftliche Forschungsanwendungen

Biotin-PEG4-NHS ester is widely used in scientific research for biotinylation of antibodies, proteins, and other primary amine-containing macromolecules. In chemistry, it is used for labeling and detection of biomolecules. In biology, it is used for studying protein-protein interactions, cell surface labeling, and receptor-ligand binding studies. In medicine, it is used for diagnostic assays, drug delivery systems, and therapeutic applications. In industry, it is used for the development of biosensors and bioconjugates .

Wirkmechanismus

The mechanism of action of Biotin-PEG4-NHS ester involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and the primary amino groups of proteins or peptides. This reaction occurs through nucleophilic attack by the amino group on the carbonyl carbon of the N-hydroxysuccinimide ester, resulting in the release of N-hydroxysuccinimide and the formation of a biotinylated product. The biotinylated product can then bind with high affinity to avidin or streptavidin proteins, enabling detection, purification, or immobilization of the biotinylated molecule .

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG4-NHS ester is unique due to its hydrophilic polyethylene glycol spacer arm, which imparts water solubility and reduces aggregation of biotinylated proteins stored in solution. Similar compounds include Biotin-PEG4-NHS carbonate and N-(DBCO-PEG4)-N-Biotin-PEG4-NHS, which also contain polyethylene glycol spacer arms but differ in their reactive groups and specific applications .

Biologische Aktivität

Biotin-PEG4-NHS ester is a versatile biotinylation reagent widely used in biochemical research for labeling proteins and other biomolecules. Its unique structure, which includes a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group, facilitates efficient covalent bonding with primary amines. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H40N4O10S |

| Molecular Weight | 588.67 g/mol |

| CAS Number | 459426-22-3 |

| Purity | ≥95% |

| Appearance | White to grey amorphous solid |

| Solubility | DMSO, DMF, DCM, THF, Chloroform |

| Storage Conditions | -20°C, desiccated |

This compound functions by reacting with primary amines at a pH range of 7-9. The NHS group undergoes nucleophilic attack by the amine, forming a stable amide bond while releasing NHS as a byproduct. This reaction is particularly effective with lysine residues in proteins or other primary amine-containing molecules. The hydrophilic PEG spacer enhances the solubility of the biotinylated product and reduces protein aggregation during storage .

Applications

- Protein Labeling : this compound is primarily used for biotinylating antibodies, enzymes, and other proteins. The small size of the biotin moiety ensures that the biological activity of the labeled proteins is retained .

- Cell Surface Protein Studies : It is employed in biotinylation protocols to study cell surface proteins without permeating the cell membrane, allowing for selective labeling of extracellular proteins only .

- Signal Amplification in Assays : By conjugating multiple biotin molecules to antibodies or other detection reagents, the sensitivity of assays can be significantly increased due to the high affinity binding between biotin and avidin or streptavidin .

Case Study 1: Selective Protein N-terminal Labeling

A study investigated the use of this compound for selectively labeling the N-terminal of various proteins. The researchers demonstrated that this method could effectively label proteins like GST and WWP2 without compromising their functionality. This approach facilitated mechanistic studies into protein interactions and regulation in cellular contexts .

Case Study 2: Biotinylation in Immunoassays

In another application, this compound was utilized to enhance immunoassays' sensitivity by labeling antibodies. The resulting biotinylated antibodies exhibited improved performance in ELISA formats due to enhanced binding to streptavidin-coated surfaces, leading to better detection limits .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Retention of Biological Activity : Studies confirm that proteins labeled with this compound maintain their biological activity due to the small size of the biotin group .

- Reduced Aggregation : Proteins labeled with this reagent show less aggregation compared to those labeled with reagents lacking PEG spacers, improving stability during storage .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLVBHCSSNJCMJ-JXQFQVJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.